molecular formula C5H4ClFN2 B1404885 2-(Chloromethyl)-5-fluoropyrimidine CAS No. 1196151-61-7

2-(Chloromethyl)-5-fluoropyrimidine

Cat. No. B1404885
M. Wt: 146.55 g/mol
InChI Key: JTZQALAWTLCKRX-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “2-(Chloromethyl)-5-fluoropyrimidine”. However, it seems to be a compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring1.



Synthesis Analysis

The synthesis of “2-(Chloromethyl)-5-fluoropyrimidine” is not explicitly mentioned in the search results. However, there are references to the synthesis of related compounds. For instance, a paper discusses the synthesis of quinazolinone and quinazoline derivatives, which are benzo-fused pyrimidine derivatives2. Another paper mentions the synthesis of optically active 2-chloromethyl-2-oxazolines3.



Molecular Structure Analysis

The molecular structure analysis of “2-(Chloromethyl)-5-fluoropyrimidine” is not directly available. However, a related compound, 1-(chloromethyl)-2-methyl naphthalene, has been studied. The optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities were investigated with the help of HF and B3LYP (DFT) method using 6-311G(d,p), 6-311++G(d,p) basis sets4.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(Chloromethyl)-5-fluoropyrimidine” are not detailed in the search results. However, a paper discusses the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate, which could be relevant given the presence of a chloromethyl group in "2-(Chloromethyl)-5-fluoropyrimidine"5.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-(Chloromethyl)-5-fluoropyrimidine” are not provided in the search results. However, a related compound, epichlorohydrin, is described as a clear colorless liquid with an irritating chloroform-like odor6.


Future Directions

The future directions of research involving “2-(Chloromethyl)-5-fluoropyrimidine” are not directly mentioned in the search results. However, a paper discusses the use of micelles self-assembled from amphiphilic molecules dispersed in water as a green solvent, which has facilitated reactions of organic compounds8. Another paper discusses modern strategies for catalytic nucleophilic substitutions9.


Please note that the information provided is based on the closest available data and may not directly pertain to “2-(Chloromethyl)-5-fluoropyrimidine”. For more accurate information, further research or consultation with a subject matter expert may be required.


properties

IUPAC Name

2-(chloromethyl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZQALAWTLCKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-fluoropyrimidine

CAS RN

1196151-61-7
Record name 2-(chloromethyl)-5-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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